molecular formula C9H8N4O2 B12892960 4-(((4H-1,2,4-Triazol-4-yl)imino)methyl)benzene-1,2-diol

4-(((4H-1,2,4-Triazol-4-yl)imino)methyl)benzene-1,2-diol

Cat. No.: B12892960
M. Wt: 204.19 g/mol
InChI Key: VOSPNINXHCOBPY-UUILKARUSA-N
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Description

4-(((4H-1,2,4-Triazol-4-yl)imino)methyl)benzene-1,2-diol is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a triazole ring attached to a benzene ring with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((4H-1,2,4-Triazol-4-yl)imino)methyl)benzene-1,2-diol typically involves the reaction of 4H-1,2,4-triazole with a suitable benzene derivative. One common method is the condensation reaction between 4H-1,2,4-triazole and 4-formylbenzene-1,2-diol under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(((4H-1,2,4-Triazol-4-yl)imino)methyl)benzene-1,2-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(((4H-1,2,4-Triazol-4-yl)imino)methyl)benzene-1,2-diol involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or interfere with cellular pathways critical for cancer cell survival. For example, it has been shown to inhibit acetylcholinesterase (AChE) and glutathione S-transferase (GST), which are targets for Alzheimer’s disease and cancer therapy, respectively . The compound’s luminescent properties are attributed to its ability to form coordination complexes with metal ions, which can enhance its sensitivity and selectivity in detecting pollutants .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(((4H-1,2,4-Triazol-4-yl)imino)methyl)benzene-1,2-diol is unique due to its dual functionality, combining the properties of a triazole ring and a benzene ring with hydroxyl groups. This structural feature enhances its versatility in various applications, such as luminescent sensing, catalysis, and medicinal chemistry .

Properties

Molecular Formula

C9H8N4O2

Molecular Weight

204.19 g/mol

IUPAC Name

4-[(E)-1,2,4-triazol-4-yliminomethyl]benzene-1,2-diol

InChI

InChI=1S/C9H8N4O2/c14-8-2-1-7(3-9(8)15)4-12-13-5-10-11-6-13/h1-6,14-15H/b12-4+

InChI Key

VOSPNINXHCOBPY-UUILKARUSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=N/N2C=NN=C2)O)O

Canonical SMILES

C1=CC(=C(C=C1C=NN2C=NN=C2)O)O

Origin of Product

United States

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